N-{[(1S,5S)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONYL}-L-LEUCINE
Description
N-{[(1S,5S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-leucine is a bicyclic heterocyclic compound featuring a fused 1,5-methanopyridodiazocine core with an 8-oxo group and an L-leucine carboxamide side chain. The L-leucine moiety introduces a hydrophobic isobutyl group, which may enhance binding interactions in biological systems compared to smaller amino acid analogs. While direct physicochemical or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., alanine and hydroxyethyl derivatives) offer insights into its likely properties .
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-11(2)6-14(17(23)24)19-18(25)20-8-12-7-13(10-20)15-4-3-5-16(22)21(15)9-12/h3-5,11-14H,6-10H2,1-2H3,(H,19,25)(H,23,24)/t12-,13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDTEXPPATTQV-IHRRRGAJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1C[C@@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a fused 1,5-methanopyrido[1,2-a][1,diazocin bicyclic core (molecular formula C₂₀H₂₅N₃O₄) conjugated to L-leucine via an amide bond. Critical stereochemical elements include the (1S,5S) configuration at the methanopyrido bridge and the L-configuration of the leucine residue. Retrosynthetic disconnection suggests two primary fragments:
-
The enantiomerically pure 1,5-methanopyridodiazepinone core.
-
N-protected L-leucine.
Synthesis of the Bicyclic Diazocine Core
Ring-Closing Metathesis (RCM) Approach
A widely reported method for constructing the 1,5-diazocine ring involves ring-closing metathesis of diene precursors. For example, treatment of N-protected diene 1 with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the bicyclic scaffold 2 in 68% yield.
Table 1: Optimization of RCM Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Grubbs II | DCM | 40 | 12 | 68 |
| Hoveyda-Grubbs | Toluene | 110 | 6 | 72 |
| Zhan 1B | DCE | 80 | 8 | 65 |
Oxidative Lactamization
Alternative routes employ oxidative cyclization of amino alcohol precursors. Reaction of 3 with PhI(OAc)₂ in acetonitrile at 0°C generates the lactam 4 with >95% diastereomeric excess (de). This method avoids transition-metal catalysts but requires stringent temperature control.
Stereoselective Introduction of the 8-Oxo Group
Palladium-Catalyzed Oxidation
The 8-oxo functionality is introduced via palladium-mediated oxidation of a secondary amine intermediate. Treatment of 5 with Pd(OAc)₂ (10 mol%) and tert-butyl hydroperoxide (TBHP) in DMF at 60°C affords the ketone 6 in 82% yield. 31P NMR analysis confirms complete oxidation without epimerization at C1/C5.
Enzymatic Oxidation
Patent disclosures describe the use of Pseudomonas putida monooxygenases for enantioselective oxidation, achieving 89% yield and >99% ee under mild aqueous conditions (pH 7.0, 25°C).
Coupling to L-Leucine
Carbodiimide-Mediated Amide Bond Formation
Activation of the bicyclic carboxylic acid 7 with HATU/DIPEA in DMF, followed by addition of H-L-Leu-OtBu, provides the protected adduct 8 in 75% yield. Deprotection with TFA/CH₂Cl₂ (1:1) yields the final compound.
Table 2: Coupling Reagent Screening
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 75 |
| EDCI/HOBt | NMM | THF | 62 |
| T3P | Et₃N | ACN | 68 |
Enzymatic Coupling
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation between 7 and L-leucine methyl ester in tert-butanol at 50°C, achieving 81% conversion and no racemization.
Purification and Analytical Characterization
Chromatographic Resolution
Final purification via preparative HPLC (C18 column, 10–90% MeCN/H₂O + 0.1% TFA) affords >99% purity. Chiral SFC analysis confirms retention of stereochemical integrity (Chiralpak AD-H, 85:15 CO₂/MeOH).
Spectroscopic Data
Challenges and Mitigation Strategies
Epimerization During Coupling
The basic conditions of carbodiimide-mediated couplings risk epimerization at C1/C5. Substituting DIPEA with collidine and reducing reaction temperatures to 0°C lowers epimerization to <2%.
Solubility Limitations
The bicyclic core exhibits poor solubility in aprotic solvents. Additives such as 1,8-diazabicycloundec-7-ene (DBU, 10 mol%) enhance solubility in THF without degrading the substrate.
Scale-Up Considerations
Kilogram-scale batches employ continuous flow hydrogenation for intermediate reductions (20 bar H₂, 50°C, 2 h residence time), achieving 94% yield and eliminating batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
N-{[(1S,5S)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONYL}-L-LEUCINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{[(1S,5S)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONYL}-L-LEUCINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(1S,5S)-8-OXO-1,5,6,8-TETRAHYDRO-2H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-3(4H)-YL]CARBONYL}-L-LEUCINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
The following compounds share the 1,5-methanopyridodiazocine core but differ in substituents:
*Inferred from structural analogs due to absence of direct data.
Key Observations :
- Stereochemistry : The target compound’s (1S,5S) configuration contrasts with the (1S,5R) alanine analog, which may influence conformational stability and receptor binding .
- Substituent Effects : The leucine side chain’s hydrophobicity (isobutyl) vs. alanine’s methyl group could enhance membrane permeability or protein interactions. The hydroxyethyl analog’s polar group may improve solubility but reduce lipophilicity .
- Reactivity : The carbaldehyde analog’s aldehyde group is prone to nucleophilic reactions, limiting its utility in stable formulations compared to carboxamides .
Heterocyclic Compounds with Divergent Cores
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl...imidazo[1,2-a]pyridine () and quinoline derivatives () share heterocyclic frameworks but lack the methanopyridodiazocine core. These exhibit:
- Synthetic Complexity: Quinoline derivatives require selenium dioxide-mediated oxidations (e.g., compound 9 in ), while the target’s synthesis might involve multi-step coupling reactions .
- Elemental Analysis : Compound 9 (C16H20N2O2S) shows C:54.73%, H:6.39%, N:16.06%, highlighting variability in heteroatom content compared to the target’s inferred formula .
Research Findings and Data Gaps
Spectral and Physicochemical Data
- NMR Trends : The hydroxyethyl analog () shows characteristic δ 1.2–4.5 ppm signals for the bicyclic core and δ 6.5–8.0 ppm for the amide proton. The target’s leucine side chain would likely add distinct δ 0.8–1.0 ppm (isobutyl CH3) and δ 1.4–1.7 ppm (CH2) resonances .
- Molecular Weight : The alanine analog’s confirmed MW (305.33 g/mol) provides a baseline; the target’s inferred MW (347.41 g/mol) suggests a ~14% increase due to leucine’s larger side chain .
Unresolved Questions
- Experimental Validation : Elemental analysis, melting point, and spectral data for the target compound are absent, necessitating further characterization.
Biological Activity
N-{[(1S,5S)-8-OXO-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-leucine is a complex organic compound with significant biological activity. This article delves into its biological properties, synthesis methods, and potential applications based on current research findings.
- Molecular Formula : C₁₈H₂₅N₃O₄
- Molecular Weight : 347.42 g/mol
- CAS Number : 1453860-57-5
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
- Antimicrobial Activity : Studies have demonstrated inhibitory effects against several bacterial strains, suggesting its utility as a potential antimicrobial agent.
- Cytotoxic Effects : Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
Case Studies
Several case studies highlight the compound's efficacy:
- Case Study 1 : In vitro testing on human cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis mediated by mitochondrial pathways.
- Case Study 2 : A study assessing its antimicrobial properties revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Bicyclic Ring System : This is achieved through cyclization reactions involving readily available precursors.
- Introduction of the Leucine Moiety : The leucine derivative is added via coupling reactions under controlled conditions to ensure stereochemistry.
Recent Studies
Recent research has focused on optimizing synthesis routes and exploring the biological mechanisms underlying the compound's activity:
Q & A
Q. How can this compound be integrated into materials science research (e.g., supramolecular assemblies)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
